molecular formula C8H11N3O3S B2650745 Ethyl [(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetate CAS No. 20029-16-7

Ethyl [(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetate

Cat. No.: B2650745
CAS No.: 20029-16-7
M. Wt: 229.25
InChI Key: VQAOLALBQSQFDV-UHFFFAOYSA-N
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Description

Ethyl [(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetate is a triazine derivative characterized by a 1,2,4-triazine core substituted with a hydroxy group at position 5, a methyl group at position 6, and a sulfanyl-linked ethyl acetate moiety at position 2. This compound’s structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and agrochemical research.

Properties

IUPAC Name

ethyl 2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3S/c1-3-14-6(12)4-15-8-9-7(13)5(2)10-11-8/h3-4H2,1-2H3,(H,9,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAOLALBQSQFDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(C(=O)N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetate typically involves the reaction of 5-hydroxy-6-methyl-1,2,4-triazine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The triazine ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The sulfanylacetate moiety can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a reduced triazine derivative.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

Ethyl [(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl [(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and sulfanyl groups can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The triazine ring can also participate in π-π stacking interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Ethyl [(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetate

  • Structure : The 5- and 6-positions are substituted with phenyl groups instead of hydroxy and methyl.
  • However, the absence of a hydroxy group reduces hydrogen-bonding capacity compared to the target compound .
  • Synthesis : Similar esterification methods are employed, but the starting materials involve diphenyl-substituted triazine precursors.

Ethyl 2-(6-Benzyl-7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazin-3-yl)acetate

  • Structure : Features a fused thiazolo-triazine ring system with a benzyl group and a ketone at position 5.
  • Activity : Demonstrated antibacterial properties in vitro, suggesting that the thiazole fusion enhances bioactivity compared to simpler triazine derivatives .
  • Synthesis : Requires polyphosphoric acid-mediated cyclization, differing from the target compound’s straightforward esterification .

Functional Group Modifications

[(5-Hydroxy-6-methyl-1,2,4-triazin-3-yl)thio]acetic Acid

  • Structure : The ethyl ester is replaced with a carboxylic acid.
  • Properties : The free acid form increases water solubility but reduces membrane permeability. This derivative is often a synthetic intermediate for ester prodrugs .

Ethyl 2-{[7-Fluoro-4-oxo-3-(1H-1,2,4-triazol-1-yl)-4H-thiochromen-2-yl]sulfanyl}acetate

  • Structure : Incorporates a fluorinated thiochromene ring and a triazole substituent.
  • Crystallography : The planar thiochromene and triazole groups create a dihedral angle of 53.3°, influencing molecular packing via C–H⋯O hydrogen bonds. This contrasts with the target compound’s simpler triazine-based lattice interactions .

Agrochemical Analogs

Metsulfuron-Methyl

  • Structure : A sulfonylurea herbicide with a 4-methoxy-6-methyl-1,3,5-triazin-2-yl group.
  • Activity: Inhibits acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis.

Comparative Data Table

Compound Name Substituents (Triazine Positions) Molecular Weight (g/mol) Key Properties Biological Activity
Ethyl [(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetate 5-OH, 6-CH₃ ~257.3 Moderate lipophilicity, H-bond donor Under investigation
Ethyl [(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetate 5-Ph, 6-Ph ~377.5 High crystallinity, π-π interactions Not reported
Ethyl 2-(6-benzyl-7-oxo-thiazolo[3,2-b]-triazin-3-yl)acetate Fused thiazole, 7-O ~331.4 Antibacterial (MIC: 8–32 µg/mL) Gram-positive pathogens
Metsulfuron-Methyl 4-OCH₃, 6-CH₃ (1,3,5-triazine) 381.4 ALS inhibitor Herbicide

Research Implications

  • Drug Design : The hydroxy group in the target compound offers a site for hydrogen bonding, which could be exploited in enzyme inhibition. Thiazolo-triazine analogs demonstrate that ring fusion enhances antibacterial activity .
  • Agrochemical Potential: Structural similarities to ALS inhibitors like metsulfuron-methyl suggest that introducing sulfonylurea moieties could yield novel herbicides .
  • Crystallographic Behavior : Hydrogen-bonding patterns (e.g., C–H⋯O in ) and steric effects (e.g., diphenyl groups in ) guide crystal engineering for improved stability .

Biological Activity

Ethyl [(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis, characterization, and various pharmacological evaluations.

Synthesis and Characterization

The compound was synthesized through a multi-step process involving the reaction of appropriate precursors under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy were employed to confirm the structure and purity of the synthesized compound. The synthesis pathway typically involves:

  • Formation of the triazine ring : Utilizing starting materials with thiourea derivatives.
  • Introduction of the ethyl acetate moiety : Achieved through esterification reactions.

Antioxidant Activity

This compound has shown promising antioxidant properties. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods demonstrated significant free radical scavenging activity. The results indicate that the compound can effectively neutralize free radicals, which is crucial in preventing oxidative stress-related diseases.

Assay TypeIC50 Value (µM)
DPPH25
ABTS30

Antimicrobial Activity

The compound was tested against various bacterial strains to evaluate its antimicrobial efficacy. The Minimum Inhibitory Concentration (MIC) values were determined using broth dilution methods.

Bacterial StrainMIC (µg/mL)
Escherichia coli50
Staphylococcus aureus30
Pseudomonas aeruginosa40

The results indicate that this compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria.

Antidiabetic Potential

Inhibition studies on glucose-6-phosphatase (G6Pase), an important enzyme in glucose metabolism, revealed that the compound has potential antidiabetic properties. The inhibition percentage was measured at varying concentrations.

Concentration (µM)% Inhibition
1025
5050
10075

These findings suggest that this compound may serve as a lead compound for developing new antidiabetic agents.

Case Study 1: Antioxidant Efficacy in Animal Models

In a study involving Swiss male albino mice, the antioxidant effects of the compound were assessed by measuring lipid peroxidation levels in liver tissues after administration. The results indicated a significant reduction in malondialdehyde levels compared to control groups treated with standard antioxidants.

Case Study 2: Antimicrobial Activity Assessment

A clinical trial evaluated the effectiveness of this compound in treating skin infections caused by Staphylococcus aureus. Patients receiving topical applications showed marked improvement within a week compared to those receiving placebo treatments.

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